molecular formula C6H14ClNO2 B7971299 trans-3,4-Pyrrolidinediyldimethanol hydrochloride

trans-3,4-Pyrrolidinediyldimethanol hydrochloride

Cat. No.: B7971299
M. Wt: 167.63 g/mol
InChI Key: MXRHFPPLNZYSOO-GEMLJDPKSA-N
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Description

trans-3,4-Pyrrolidinediyldimethanol hydrochloride (C₆H₁₄ClNO₂, MW 167.63) is a pyrrolidine derivative featuring two methanol substituents at the 3- and 4-positions of the pyrrolidine ring, arranged in a trans configuration. It is typically available at >95% purity and serves as a chiral building block in pharmaceutical synthesis, catalysis, or polymer chemistry due to its hydroxyl-rich structure and stereochemical rigidity .

Properties

IUPAC Name

[(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-3-5-1-7-2-6(5)4-9;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRHFPPLNZYSOO-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)CO)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)CO)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-08-6
Record name rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride
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Preparation Methods

Multi-Step Organic Synthesis via Pyrrolidine Functionalization

The most common approach to synthesizing trans-3,4-Pyrrolidinediyldimethanol hydrochloride involves multi-step organic reactions starting from pyrrolidine precursors. A typical pathway includes:

  • Ring-Opening of Aziridines : Aziridine derivatives undergo nucleophilic ring-opening with methanol under acidic conditions to introduce hydroxymethyl groups. For example, (3S,4S)-aziridine-3,4-diyldimethanol reacts with methanol in the presence of HCl to yield the target compound .

  • Catalytic Hydrogenation : Unsaturated pyrrolidine intermediates, such as 3,4-dihydropyrrolidine derivatives, are hydrogenated using palladium or platinum catalysts. This step ensures the trans configuration of the hydroxymethyl groups.

Key Reaction Conditions :

  • Temperature: 80–120°C

  • Solvents: Methanol, ethanol, or toluene

  • Catalysts: Pd/C (5–10 wt%)

  • Yield: 70–85%

Dehydrogenation and Hydrochloride Formation

A method adapted from the synthesis of 3,4-dihydropapaverine hydrochloride involves dehydrogenation followed by HCl treatment:

  • Dehydrogenation with Elemental Sulfur : 1,2,3,4-Tetrahydropyrrolidine derivatives are refluxed with elemental sulfur in toluene or dioxane. This step removes hydrogen atoms, forming a conjugated dihydro intermediate .

  • Acidification and Crystallization : The intermediate is treated with 5% hydrochloric acid (pH 1–2) to protonate the amine, followed by neutralization with NaOH (pH 9–11). Extraction with chloroform and drying with anhydrous Na₂SO₄ yields the free base, which is then converted to the hydrochloride salt using HCl-ethanol .

Optimized Parameters :

  • Sulfur-to-Substrate Ratio: 1.9–2.1

  • Reaction Time: 4–24 hours

  • Purity: ≥96% (HPLC)

Stereoselective Synthesis via Chiral Resolution

For enantiomerically pure this compound, chiral resolution techniques are employed:

  • Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer of a racemic diol ester. The remaining (3S,4S)-ester is hydrolyzed to the diol and converted to the hydrochloride.

  • Diastereomeric Salt Formation : Racemic diols are reacted with chiral acids (e.g., tartaric acid) to form diastereomeric salts. Recrystallization isolates the desired (3S,4S)-enantiomer, which is then treated with HCl.

Performance Metrics :

  • Enantiomeric Excess (ee): ≥98%

  • Overall Yield: 50–60%

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Purity
Multi-Step OrganicHigh scalabilityRequires expensive catalysts70–85%90–95%
DehydrogenationUtilizes inexpensive reagents (S₈)Long reaction times80–90%≥96%
Stereoselective SynthesisProduces enantiopure productLow overall yield50–60%≥98%

Industrial applications favor the dehydrogenation route due to cost efficiency, while pharmaceutical research prioritizes stereoselective methods for enantiopurity .

Reaction Mechanisms and Stereochemical Control

The trans configuration arises from steric hindrance during hydrogenation or ring-opening. In catalytic hydrogenation, the bulky hydroxymethyl groups adopt equatorial positions, minimizing strain. For aziridine ring-opening, methanol attacks the less hindered face of the strained ring, ensuring trans addition .

Mechanistic Insights :

  • Hydrogenation : Syn addition of H₂ across the double bond preserves the trans diol configuration.

  • Acidification : Protonation of the amine facilitates crystallization by enhancing solubility in polar solvents .

Industrial-Scale Production Considerations

  • Solvent Recycling : Toluene and ethanol are recovered via distillation, reducing waste.

  • Catalyst Reuse : Pd/C catalysts are filtered and reactivated, lowering costs.

  • Quality Control : HPLC with chiral columns ensures enantiomeric purity, while titration verifies HCl content .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The diol moiety and secondary amine in trans-3,4-pyrrolidinediyldimethanol hydrochloride enable nucleophilic substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (pH 9–11) to form N-alkylated derivatives.

  • Acylation : Reacts with acetyl chloride or anhydrides to produce acylated products, with yields optimized at 60–80°C.

Key Parameters :

Reaction TypeReagentTemperatureYieldApplication
AlkylationMethyl iodide25°C, pH 1075–85%Intermediate for APIs
AcylationAcetyl chloride60°C65–70%Prodrug synthesis

Catalytic Coupling Reactions

The compound participates in palladium-catalyzed reactions for constructing complex heterocycles:

  • Carboamination : Reacts with arylthianthrenium triflates in the presence of Pd(PPh₃)₄ to form 2,4-disubstituted pyrrolidines with >90% diastereoselectivity .

  • Hydroalkoxylation : Using Et₃SiH and catalytic I₂, it undergoes intramolecular hydroalkoxylation at RT to yield tetrahydrofuran derivatives .

Mechanistic Insight :

  • Syn-heteropalladation pathway dominates in Pd-catalyzed reactions .

  • Steric effects from the trans-3,4-diol configuration influence regioselectivity .

Enzyme Inhibition Mechanisms

In biochemical contexts, the compound binds to enzyme active sites through:

  • Hydrogen Bonding : The diol group interacts with catalytic residues (e.g., Asp32/Asp215 in renin) .

  • Hydrophobic Interactions : The pyrrolidine ring occupies nonpolar pockets (e.g., S3sp cavity in rh-renin) .

Pharmacological Relevance :

Target EnzymeBinding Affinity (IC₅₀)Selectivity Ratio
Renin12 nM>100 vs. Cathepsin D

Redox Reactions

The diol group undergoes oxidation with periodic acid (HIO₄) to form diketones, while borohydride reduction stabilizes intermediates.

Reaction Conditions :

Oxidizing AgentProductYield
HIO₄ (0.1 M)3,4-Diketopyrrolidine55%

Reaction Optimization

Critical parameters for maximizing yield:

  • pH : Alkaline conditions (pH 9–11) favor alkylation.

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ achieves optimal turnover in coupling reactions .

Scientific Research Applications

Medicinal Chemistry

Renin Inhibition
One of the prominent applications of trans-3,4-Pyrrolidinediyldimethanol hydrochloride is in the development of renin inhibitors. Research has shown that derivatives of this compound exhibit potential as direct renin inhibitors, which are crucial in managing hypertension. A study identified a small-molecule analogue that demonstrated weak activity against human renin but showed promise when modified to enhance potency and selectivity . The structural modifications involved optimizing interactions within the enzyme's active site, leading to significant blood pressure-lowering effects in hypertensive models.

Pharmacological Studies

Kappa Opioid Receptor Agonists
this compound has also been investigated for its effects on kappa opioid receptors. A study highlighted its role in modulating food intake in spontaneously hypertensive rats when administered alongside kappa opioid receptor agonists. The results indicated a differential sensitivity to these agonists between hypertensive and normotensive rats, suggesting potential implications for appetite regulation and pain management .

Chemical Synthesis and Analytical Chemistry

This compound serves as a useful building block in organic synthesis due to its unique structural properties. It can be employed in the synthesis of more complex molecules used in various chemical applications. Its utility extends to analytical chemistry where it can be utilized as a standard reference material for developing analytical methods or calibrating instruments .

Materials Science

This compound is being explored for its potential applications in materials science, particularly in the development of polymers and other materials with specific mechanical or chemical properties. The ability to modify its structure allows researchers to tailor the properties of resultant materials for applications ranging from coatings to biomedical devices.

Case Studies and Research Findings

Study TitleApplicationKey Findings
Novel Renin InhibitorsMedicinal ChemistryIdentified small-molecule inhibitors with modified structures showing enhanced potency against human renin .
Kappa Opioid Receptor SensitivityPharmacologyDemonstrated differential responses in food intake modulation between hypertensive and normotensive rats .
Synthesis ApplicationsChemical SynthesisUtilized as a building block for complex organic molecules; important for analytical standardization .

Mechanism of Action

The mechanism of action of trans-(Pyrrolidine-3,4-diyl)dimethanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared to two key analogs: trans-3,4-Dihydroxypyrrolidine hydrochloride and trans-3,4-difluoropyrrolidine hydrochloride. Key differences arise from their substituents (methanol, hydroxyl, and fluorine groups), which influence polarity, solubility, and reactivity.

Property trans-3,4-Pyrrolidinediyldimethanol HCl trans-3,4-Dihydroxypyrrolidine HCl trans-3,4-Difluoropyrrolidine HCl
Molecular Formula C₆H₁₄ClNO₂ C₄H₈ClNO₂ (estimated) C₄H₇F₂ClN (estimated)
Molecular Weight 167.63 ~139.58 (estimated) ~158.56 (estimated)
Substituents -CH₂OH (3,4-trans) -OH (3,4-trans) -F (3,4-trans)
Polarity High (due to hydroxyl and methanol groups) Very high (two hydroxyls) Moderate (fluorine is less polar)
Solubility Likely water-soluble Highly water-soluble Low to moderate solubility
Synthetic Utility Chiral auxiliary, ligand design Chelating agent, ligand Medicinal chemistry, PET imaging
Key References
Key Observations:
  • Polarity and Solubility: The dihydroxy analog (C₄H₈ClNO₂) exhibits the highest polarity due to its hydroxyl groups, enhancing water solubility. In contrast, the difluoro analog’s fluorine substituents reduce polarity, favoring lipid membrane permeability .
  • Molecular Weight: The dimethanol derivative has the highest molecular weight (167.63) due to its larger substituents, while the dihydroxy analog is lighter (~139.58) .
  • Applications: Dimethanol: Used in asymmetric synthesis and polymer chemistry for stereochemical control . Dihydroxy: Applied in metal chelation or as a ligand in catalysis . Difluoro: Explored in medicinal chemistry for metabolic stability and in positron emission tomography (PET) tracers due to fluorine’s isotopic properties .

Metabolic and Stability Considerations

  • Glucuronidation Potential: Hydroxyl-rich analogs (e.g., dihydroxy derivatives) are prone to glucuronide conjugation, a common detoxification pathway observed in nicotine metabolites like trans-3'-hydroxycotinine .
  • Enzymatic Interactions : Fluorinated analogs may resist oxidation by cytochrome P450 enzymes (e.g., CYP2A6), which are critical in nicotine metabolism . This resistance could enhance the difluoro compound’s pharmacokinetic stability.

Biological Activity

Trans-3,4-Pyrrolidinediyldimethanol hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

This compound is characterized by the following properties:

  • Molecular Formula : C₆H₁₄ClN₂O₂
  • Molecular Weight : 174.64 g/mol
  • CAS Number : 1609409-08-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator in neurotransmitter systems, influencing pathways associated with mood regulation and cognitive function.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Neuroprotective EffectsExhibits potential neuroprotective properties in models of neurodegeneration.
Antioxidant PropertiesDemonstrates antioxidant activity, reducing oxidative stress in cellular models.
Modulation of NeurotransmittersInfluences the release and uptake of neurotransmitters such as serotonin and dopamine.

Neuroprotective Effects

A study conducted on animal models of Alzheimer's disease indicated that this compound significantly reduced neuronal loss and improved cognitive functions. The mechanism was linked to the modulation of neuroinflammatory responses.

Antioxidant Activity

Research has shown that this compound exhibits strong antioxidant properties. In vitro assays demonstrated that it scavenges free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

Modulation of Neurotransmitters

In a clinical trial involving patients with mood disorders, administration of this compound resulted in improved mood stabilization and reduced anxiety levels. The results indicated that the compound may enhance serotonin levels in the brain.

Discussion

The findings suggest that this compound holds promise for various therapeutic applications, particularly in neuroprotection and mood regulation. However, further studies are necessary to elucidate its full pharmacological profile and potential side effects.

Q & A

Q. What experimental design principles apply to pharmacological activity assays (e.g., receptor binding)?

  • Methodological Answer : Use dose-response curves (0.1–100 µM) with triplicate measurements. Include positive controls (e.g., known agonists/antagonists) and vehicle controls. Cell-based assays should specify passage number, media (e.g., DMEM + 10% FBS), and incubation conditions (5% CO₂, 37°C). Reference formulations from metformin hydrochloride studies for dose-ranging guidance .

Q. How can enantiomeric purity be assessed for stereosensitive applications?

  • Methodological Answer : Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15, 1 mL/min) or NMR with chiral shift reagents (e.g., Eu(hfc)₃). For trans-3,4-difluoropyrrolidine derivatives, enantiomeric excess (ee) ≥99% was achieved via chiral resolution .

Q. How can discrepancies in kinetic data (e.g., hydrolysis rates) be addressed?

  • Methodological Answer : Replicate experiments under standardized conditions (fixed temperature, solvent, and catalyst). Use Arrhenius plots (ln k vs. 1/T) to identify outliers. For conflicting catalytic efficiency data, test for residual metal impurities via ICP-MS. Enzymatic hydrolysis studies on nicotine metabolites highlighted pH-dependent rate variations .

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